Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Vue d'ensemble

Description

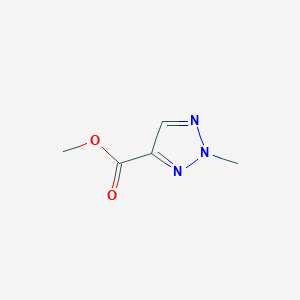

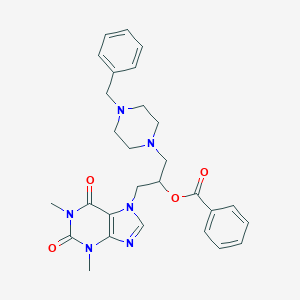

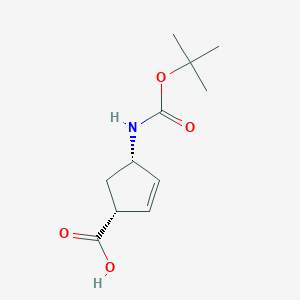

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C5H7N3O2 . It is also known by other names, including methyl 2-methyltriazole-4-carboxylate and 2H-1,2,3-triazole-4-carboxylic acid, 2-methyl-, methyl ester . This compound belongs to the class of triazole derivatives and exhibits interesting properties due to its unique structure.

Applications De Recherche Scientifique

Drug Discovery

1,2,3-Triazoles, the class of compounds to which Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability and can withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-Triazoles are also used in supramolecular chemistry . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .

Bioconjugation

1,2,3-Triazoles have applications in bioconjugation . This involves the use of biological molecules to form covalent bonds with other molecules, whether they are small molecules, proteins, or surfaces.

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used for various purposes . They are important in organocatalysis, agrochemicals, and materials science .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . This involves the use of fluorescence to visualize or detect the presence of specific substances.

Materials Science

1,2,3-Triazoles have found applications in materials science . They are used in the synthesis of various materials due to their high chemical stability and ability to form strong bonds.

Mécanisme D'action

Target of Action

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been studied for its potential biological activities. Similar compounds, such as 2-phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acids/carbohydrazides, have been found to inhibit xanthine oxidase (xo), an enzyme involved in purine metabolism .

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . In the case of similar compounds, they have been found to exhibit high potency in inhibiting xanthine oxidase (XO) in the submicromolar/nanomolar range .

Biochemical Pathways

Similar compounds have been found to inhibit xanthine oxidase (xo), an enzyme involved in purine metabolism

Result of Action

Similar compounds have been found to exhibit high potency in inhibiting xanthine oxidase (xo), suggesting that methyl 2-methyl-2h-1,2,3-triazole-4-carboxylate might also have a significant inhibitory effect on this enzyme .

Propriétés

IUPAC Name |

methyl 2-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)5(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEGGJDFEGULIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547678 | |

| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

CAS RN |

105020-39-1 | |

| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate as C5H7N3O2 []. Using this formula and the periodic table, we can calculate the molecular weight to be 141.13 g/mol.

Q2: What does the abstract reveal about the structure of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate?

A2: The abstract highlights two key structural features of the molecule: planarity and intermolecular interactions. It states that all non-hydrogen atoms in Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate lie in the same plane []. This suggests a conjugated system within the molecule. Additionally, the structure is stabilized by C—H⋯O hydrogen bonds between molecules [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)